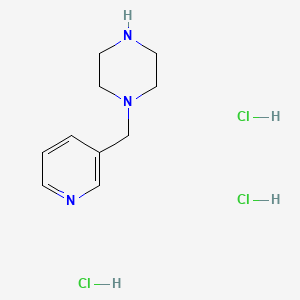
1-(Pyridin-3-ylmethyl)piperazine trihydrochloride
Cat. No. B1419645
Key on ui cas rn:
333992-77-1
M. Wt: 286.6 g/mol
InChI Key: VAUWMGHMURULMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07576086B2
Procedure details


A mixture of 3-chloromethylpyridine and piperazine hexahydrate was treated according to the general preparation 1 to obtain N-(3-pyridylmethyl) piperazine trihydrochloride (62%). A mixture of the above product (3 mmol) and 2-chloro-1-phenylethanol (3.2 mmol) was treated according to the general preparation 2 to obtain the N1-(3-pyridylmethyl)-N4-phenacyl piperazine trihydrochloride (0.85 g, 2 mmol), which was reduced according to the general preparation 3 to obtain 0.61 g of the title compound, yield 72%, mp. 180-182° C.).


Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.O.O.O.O.O.O.[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>>[ClH:1].[ClH:1].[ClH:1].[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH2:2][N:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH:4]=1 |f:1.2.3.4.5.6.7,8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.N1CCNCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was treated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
according to the general preparation 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.Cl.N1=CC(=CC=C1)CN1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
